molecular formula C20H11Cl2F3N2O4 B11097130 N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

Cat. No.: B11097130
M. Wt: 471.2 g/mol
InChI Key: ZRUQTOCFRPSGRQ-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of dichlorophenoxy, trifluoromethyl, and nitrobenzamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with trifluoromethylbenzene under specific conditions to form the dichlorophenoxy intermediate. This intermediate is then reacted with nitrobenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Formation of reduced nitro compounds.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl and dichlorophenoxy groups contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H11Cl2F3N2O4

Molecular Weight

471.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C20H11Cl2F3N2O4/c21-13-4-8-17(15(22)10-13)31-18-7-3-12(20(23,24)25)9-16(18)26-19(28)11-1-5-14(6-2-11)27(29)30/h1-10H,(H,26,28)

InChI Key

ZRUQTOCFRPSGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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